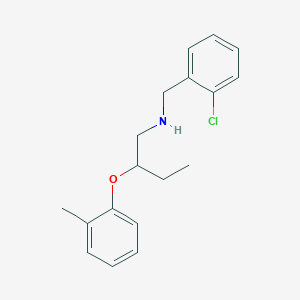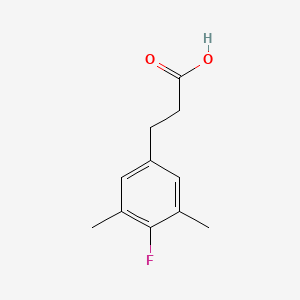
5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
5-Bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde (5-Br-DMAICA) is a synthetic organic compound composed of a bromo-substituted indole and an aldehyde group. It is a versatile precursor for the synthesis of various indoles, and has been used in a variety of scientific and medicinal applications. Additionally, the advantages and limitations of 5-Br-DMAICA for laboratory experiments will be examined, as well as potential future directions.
Wissenschaftliche Forschungsanwendungen
Intermolecular Interactions and Structural Analysis
A study by Barakat et al. (2017) explored the intermolecular interactions within the crystal structure of a compound derived from 5-bromo-1H-indole-3-carbaldehyde, showcasing its synthesis and characterization through spectroscopic, thermal tools, and X-ray single crystal diffraction. The research highlighted the compound's good thermal stability up to 215°C and provided insights into its electronic and molecular structure, including electrophilic and nucleophilic regions (Barakat et al., 2017).
Synthesis of Chiral Amino Alcohols
Li Yuan-yuan (2011) investigated the preparation of 5-bromo-2-dimethylaminobenzaldehyde by bromination and formylation, using it to synthesize chiral amino alcohol polydentate ligand derived from L-leucine. This research underlines the compound's role in synthesizing chiral solvating agents for chiral carboxylic acids like ibuprofen and mandelic acid (Li Yuan-yuan, 2011).
Gold-catalyzed Cycloisomerizations
Kothandaraman et al. (2011) presented a method for preparing 1H-indole-2-carbaldehydes through gold(I)-catalyzed cycloisomerization, involving 5-bromo-2-dimethylaminobenzaldehyde as a precursor. This study illustrates the compound's utility in generating structurally complex and potentially bioactive molecules (Kothandaraman et al., 2011).
Microwave-assisted Synthesis of Indolyl Substituted Chromenes
Harshad G. Kathrotiya and Manish P. Patel (2012) explored the microwave-assisted synthesis of indole-based chromene derivatives from 2-phenyl-1H-indole-3-carbaldehyde, a related compound. This research highlights the efficient and selective synthesis process catalyzed by 4-(N,N-dimethylamino) pyridine, emphasizing the compound's role in creating molecules with potential antimicrobial activity (Kathrotiya & Patel, 2012).
Anticonvulsant Activity of Indole Derivatives
Research by S. K. Gautam, Sujeet Gupta, and B. Yogi (2021) focused on synthesizing novel indole derivatives for anticonvulsant and antimicrobial activities, utilizing 2-phenyl-1H-indole-3-carbaldehyde as a key intermediate. Their findings offer a promising outlook on the therapeutic potential of compounds derived from 5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde (Gautam, Gupta, & Yogi, 2021).
Eigenschaften
IUPAC Name |
5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-14(2)11-9(6-15)8-5-7(12)3-4-10(8)13-11/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTJAGVXPDUBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C2=C(N1)C=CC(=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501217871 | |
| Record name | 5-Bromo-2-(dimethylamino)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228070-73-2 | |
| Record name | 5-Bromo-2-(dimethylamino)-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228070-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(dimethylamino)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501217871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1531033.png)


![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1531039.png)

![3-[2-Chloro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1531043.png)






